REACTION_CXSMILES
|
[CH3:1][Mg]Br.[Br:4][C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1)[CH:8]=[O:9]>C1COCC1.Cl[Ti](Cl)(Cl)Cl>[Br:4][C:5]1[CH:6]=[C:7]([CH:8]([OH:9])[CH3:1])[CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C[Mg]Br
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C[Mg]Br
|
Name
|
|
Quantity
|
20.8 mL
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Type
|
reactant
|
Smiles
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C[Mg]Br
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Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C=O)C=C(C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
9.48 g
|
Type
|
catalyst
|
Smiles
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Cl[Ti](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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Cl[Ti](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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Cl[Ti](Cl)(Cl)Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
-30 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 1 h at −30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added as solid
|
Type
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TEMPERATURE
|
Details
|
the reaction was cooled to −78° C.
|
Type
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STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
was continued at −30° C
|
Type
|
TEMPERATURE
|
Details
|
After complete conversion the reaction was cooled to −78° C.
|
Type
|
CUSTOM
|
Details
|
quenched by addition of 500 ml cold water
|
Type
|
ADDITION
|
Details
|
500 ml dichloromethane were added
|
Type
|
TEMPERATURE
|
Details
|
to warm to r.t
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
The organic phases were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by automated column chromatography (cyclohexane/ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)[N+](=O)[O-])C(C)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |